Propyl pivalate

Description

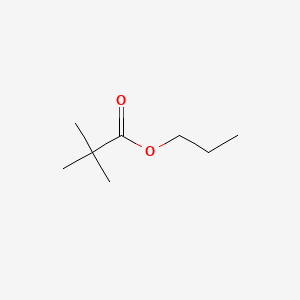

Structure

3D Structure

Properties

IUPAC Name |

propyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-5-6-10-7(9)8(2,3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKUYPGVVVLYSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199283 | |

| Record name | n-Propyl pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5129-35-1 | |

| Record name | n-Propyl pivalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Propyl pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | propyl 2,2-dimethylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Direct Esterification Strategies for Propyl Pivalate (B1233124) Synthesis

Direct esterification involves the reaction of a carboxylic acid with an alcohol to form an ester and water. For propyl pivalate, this entails reacting pivalic acid with propanol (B110389). Several modalities of this approach exist, ranging from classic acid-catalyzed methods to catalyst-free conditions.

Fischer Esterification Modalities and Optimization

Fischer-Speier esterification is a classic and widely used method for synthesizing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst. athabascau.cacerritos.educhemistrysteps.com The synthesis of this compound via this method involves the reaction of pivalic acid with 1-propanol (B7761284), catalyzed by an acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). athabascau.canumberanalytics.com

The reaction is reversible, meaning the equilibrium between reactants and products must be shifted toward the ester to achieve a high yield. athabascau.cachemistrysteps.com Common strategies to optimize the yield include:

Using an excess of a reactant : Typically, an excess of the alcohol (1-propanol) is used to drive the reaction forward according to Le Châtelier's Principle. cerritos.educhemistrysteps.comnumberanalytics.com

Removal of water : As water is a product of the reaction, its continuous removal from the reaction mixture shifts the equilibrium towards the formation of the ester. cerritos.edunumberanalytics.com

Catalyst selection : The choice of a strong acid catalyst is crucial for protonating the carboxylic acid's carbonyl group, enhancing its electrophilicity and facilitating the nucleophilic attack by the alcohol. chemistrysteps.comnumberanalytics.com

The general mechanism involves the initial protonation of the pivalic acid by the catalyst, followed by a nucleophilic attack from the 1-propanol to form a tetrahedral intermediate. cerritos.edunumberanalytics.com Subsequent proton transfers and the elimination of a water molecule lead to the formation of this compound and regeneration of the acid catalyst. cerritos.edu While specific yield data for this compound is not extensively detailed in the provided results, studies on similar esters like iso-propyl acetate (B1210297) and ethyl acetate report yields ranging from 85% to over 90% under optimized Fischer conditions. utripoli.edu.ly

Table 1: Factors in Fischer Esterification Optimization

| Optimization Strategy | Description | Primary Purpose | Reference |

|---|---|---|---|

| Excess Reactant | Using one reactant, typically the alcohol, in stoichiometric excess. | Shift equilibrium toward product formation (Le Châtelier's Principle). | cerritos.educhemistrysteps.comnumberanalytics.com |

| Water Removal | Continuously removing water from the reaction mixture as it forms, often via distillation. | Prevent the reverse reaction (ester hydrolysis) and shift equilibrium forward. | cerritos.edunumberanalytics.com |

| Catalyst Choice | Employing a strong acid catalyst like concentrated H₂SO₄. | Activate the carboxylic acid by protonating the carbonyl oxygen, increasing its reactivity. | chemistrysteps.comnumberanalytics.com |

| Temperature Control | Refluxing the reaction mixture to provide the necessary activation energy. | Increase the reaction rate. | chemistrysteps.com |

Non-Catalytic and Catalyst-Free Pivaloylation of Alcohols

An alternative to traditional acid catalysis is the pivaloylation of alcohols under solvent- and catalyst-free conditions. nih.govorganic-chemistry.org This method provides a simple and highly efficient pathway for producing pivalate esters. nih.gov The key advantages of this approach include short reaction times, high yields, straightforward workup procedures, and no requirement for purification of the final product. nih.govorganic-chemistry.org

This protocol demonstrates notable selectivity, favoring the acylation of primary alcohols over secondary alcohols and aliphatic alcohols over phenols. nih.govorganic-chemistry.org This selectivity is advantageous when working with molecules containing multiple hydroxyl groups of different types. The process involves heating the alcohol with pivaloyl chloride in the absence of any solvent or catalyst.

High-Yield Esterification Protocols

Several advanced catalytic protocols have been developed to synthesize pivalate esters with high efficiency. These methods often employ specialized catalysts that can function under mild conditions and with high selectivity.

Bismuth(III) Triflate (Bi(OTf)₃) Catalysis : Bi(OTf)₃ serves as an effective catalyst for the acylation of alcohols with acid anhydrides, including less reactive ones like pivalic anhydride (B1165640). organic-chemistry.org This method is particularly useful for acylating sterically hindered or tertiary alcohols, which are often challenging substrates in traditional esterification reactions. organic-chemistry.org The process is characterized by mild reaction conditions and smooth conversion. organic-chemistry.org

4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) Catalysis : DMAP·HCl has been utilized as a recyclable catalyst for the acylation of inert alcohols under base-free conditions. organic-chemistry.org A significant advantage of this catalyst is its reusability; it can be used multiple times without a notable loss in activity. organic-chemistry.org

Phosphoric Acid (H₃PO₄) Catalysis : Inexpensive phosphoric acid can catalyze the acylation of alcohols using acid anhydrides. organic-chemistry.org This method is considered safe and simple, proposing that in situ-generated diacylated mixed anhydrides act as the effective acyl transfer agents. organic-chemistry.org

Table 2: High-Yield Pivaloylation Protocols

| Catalyst | Acylating Agent | Key Advantages | Reference |

|---|---|---|---|

| Bismuth(III) Triflate (Bi(OTf)₃) | Pivalic Anhydride | Effective for sterically demanding alcohols; mild reaction conditions. | organic-chemistry.org |

| DMAP·HCl | Various acylating reagents | Recyclable catalyst; functions under base-free conditions. | organic-chemistry.org |

| Phosphoric Acid (H₃PO₄) | Acid Anhydrides | Inexpensive, safe, and simple protocol. | organic-chemistry.org |

| None (Catalyst-Free) | Pivaloyl Chloride | Short reaction times, high yields, simple workup, no purification needed. | nih.govorganic-chemistry.org |

Transesterification Processes Involving this compound

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. scielo.br This reaction can be used to synthesize this compound from another pivalate ester by reacting it with 1-propanol, or to use this compound as a starting material to generate other esters. The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification Methodologies

In acid-catalyzed transesterification, a proton from a strong acid catalyst activates the carbonyl group of the starting ester, making it more susceptible to nucleophilic attack by an alcohol. masterorganicchemistry.comresearchgate.net For instance, triglycerides from vegetable or animal oils can be transesterified with 1-propanol in the presence of an acid catalyst like sulfuric acid to produce a mixture of propyl esters, which can be used as biodiesel. scispace.com

Base-Catalyzed Transesterification Approaches

Base-catalyzed transesterification is a common and efficient method, particularly in industrial applications like biodiesel production. srsintl.com The reaction is typically catalyzed by strong bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or sodium methoxide (B1231860) (NaOCH₃). srsintl.compsu.edu The mechanism begins with the base deprotonating the alcohol (e.g., 1-propanol) to form a potent nucleophile, the alkoxide ion (e.g., propoxide). masterorganicchemistry.comsrsintl.com This alkoxide then attacks the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate that subsequently collapses to form the new ester (this compound) and releases the original alkoxide. srsintl.com

This method is highly efficient but sensitive to the presence of water and free fatty acids in the reactants. srsintl.com Water can cause a competing saponification reaction, where the base hydrolyzes the ester, forming a carboxylate salt (soap). scielo.brsrsintl.com This side reaction consumes the catalyst and the ester, reducing the yield and complicating the purification process due to emulsion formation. scielo.br

A patented process describes the transesterification of hydroxypivalic acid esters with a C1-C4 alcohol in the presence of a strong base. google.com Optimal conditions for such reactions are often at temperatures between 20 to 100°C under atmospheric pressure, with reaction times ranging from 0.5 to 10 hours. google.com An example using methanol (B129727) and a sodium methylate catalyst reported an 81% yield of the corresponding methyl ester. google.com

Microwave-Assisted Transesterification Techniques

Microwave-assisted organic synthesis has been recognized as a significant advancement for accelerating chemical reactions. This technology facilitates efficient and uniform heating of the reaction mixture, which can lead to higher yields and reduced reaction times compared to conventional heating methods. In the synthesis of this compound, microwave-assisted transesterification involves the reaction of an alkyl pivalate, such as methyl pivalate or ethyl pivalate, with propanol in the presence of a catalyst. The intense energy from microwave irradiation can significantly enhance the reaction rate.

The effectiveness of this technique is highly dependent on the choice of catalyst. Solid acid catalysts are often favored due to their ease of separation and potential for reuse. The optimization of reaction parameters, including temperature, reaction time, and microwave power, is crucial for maximizing the yield of this compound while minimizing the formation of byproducts.

Ionic Liquid-Mediated Transesterification

Ionic liquids, which are salts with low melting points, have garnered interest as environmentally friendlier alternatives to traditional organic solvents and catalysts. Their negligible vapor pressure, high thermal stability, and tunable chemical properties make them suitable for a variety of chemical processes, including the synthesis of this compound via transesterification. In this context, ionic liquids can function as both the solvent and the catalyst.

Acidic ionic liquids, in particular, have demonstrated efficacy in catalyzing the transesterification of esters. For the production of this compound, an acidic ionic liquid can facilitate the reaction between a pivalate ester and propanol. The mechanism typically involves the activation of the ester's carbonyl group by the ionic liquid, which enhances its reactivity towards the alcohol. A key advantage of using ionic liquids is the simplified product isolation, as the non-volatile nature of the ionic liquid allows for the separation of the more volatile this compound by distillation.

| Catalyst System | Reactants | Key Research Findings |

| Acidic Ionic Liquid | An alkyl pivalate and propanol | Demonstrates effective catalysis, leading to high product yields and the potential for catalyst recycling. |

| Brønsted Acidic Ionic Liquid | An alkyl pivalate and propanol | Can lead to significantly increased reaction rates when compared to traditional acid catalysts. |

Alternative Synthetic Routes to this compound and its Precursors

Synthesis of Pivalic Acid and its Salts as Intermediates

Pivalic acid is a critical precursor for the synthesis of this compound. A primary industrial method for its production is the Koch reaction, also referred to as the Koch-Haaf reaction. This process involves the carbonylation of isobutylene (B52900) with carbon monoxide under high pressure and in the presence of a strong acid catalyst like sulfuric acid or a combination of hydrofluoric acid and boron trifluoride. The reaction proceeds through the formation of a tert-butyl cation from isobutylene, which then reacts with carbon monoxide and is subsequently hydrolyzed to form pivalic acid.

| Reactants | Catalyst | Typical Temperature Range (°C) | Typical Pressure Range (atm) |

| Isobutylene, Carbon Monoxide, Water | Sulfuric Acid (H₂SO₄) | 20–80 | 1–100 |

| Isobutylene, Carbon Monoxide, Water | Hydrofluoric Acid/Boron Trifluoride (HF/BF₃) | 0–50 | 20–100 |

For laboratory-scale synthesis, pivalic acid can be prepared by the oxidation of pinacolone (B1678379). Pinacolone itself is derived from the pinacol (B44631) rearrangement of pinacol. The oxidation of pinacolone to pivalic acid can be achieved using oxidizing agents such as sodium hypochlorite.

Pivalic acid can be converted into its corresponding salts, such as sodium pivalate or potassium pivalate, through reaction with a suitable base. While these salts can be used in subsequent esterification reactions, the direct esterification of pivalic acid is a more common route.

Derivatization from Pivaloyl Chloride

Pivaloyl chloride, the acid chloride derivative of pivalic acid, is a highly reactive intermediate that can be used to synthesize this compound. The preparation of pivaloyl chloride is typically achieved by treating pivalic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This conversion is a standard method for activating a carboxylic acid for nucleophilic acyl substitution. The use of thionyl chloride is advantageous as it produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies the purification of the pivaloyl chloride.

The reaction of pivaloyl chloride with propanol offers a rapid and high-yielding pathway to this compound. To neutralize the hydrochloric acid formed during the reaction, a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is typically added. This prevents the protonation of the propanol and drives the reaction towards completion. Due to the high reactivity of pivaloyl chloride, this reaction can often be carried out at or below room temperature.

The two-step synthetic sequence is as follows:

Pivalic Acid + Thionyl Chloride → Pivaloyl Chloride + SO₂ + HCl

Pivaloyl Chloride + Propanol + Base → this compound + Base·HCl

This method is particularly well-suited for laboratory preparations where high purity and yield are primary objectives.

Mechanistic Investigations of Propyl Pivalate Reactions

Detailed Mechanisms of Esterification Reactions

The formation of propyl pivalate (B1233124) from pivalic acid and propanol (B110389) is a classic example of Fischer esterification. This acid-catalyzed reaction is reversible and proceeds through a series of proton transfer and nucleophilic attack steps. byjus.commasterorganicchemistry.com

Protonation-Addition-Deprotonation-Elimination-Deprotonation (PADPED) Sequence

The acid-catalyzed esterification follows a well-established multi-step mechanism, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.commasterorganicchemistry.com

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of pivalic acid by an acid catalyst, typically sulfuric acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.comchemguide.co.uk The positive charge becomes delocalized over the oxygen and carbon atoms. chemguide.co.uk

Addition: The nucleophilic oxygen atom of propanol attacks the activated carbonyl carbon. This leads to the formation of a new carbon-oxygen bond and breaks the pi bond of the carbonyl group. masterorganicchemistry.com

Deprotonation/Protonation: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This can occur in a two-step sequence where a base (like another alcohol molecule or the conjugate base of the catalyst) removes the proton from the incoming alcohol moiety, followed by the protonation of one of the hydroxyl groups. masterorganicchemistry.comchemguide.co.uk This step converts a poor leaving group (-OH) into a good leaving group (-OH2+).

Elimination: The lone pair of electrons on the remaining hydroxyl group reforms the pi bond with the carbon atom, leading to the elimination of a water molecule. byjus.commasterorganicchemistry.com

Deprotonation: The final step involves the deprotonation of the protonated ester by a base (e.g., water or HSO4-), regenerating the acid catalyst and yielding the final product, propyl pivalate. chemguide.co.uk

Tetrahedral Intermediate Formation in Esterification

A key feature of the esterification mechanism is the formation of a tetrahedral intermediate. chemguide.co.uk After the initial protonation of the pivalic acid, the nucleophilic attack by the propanol molecule results in an intermediate where the former carbonyl carbon is bonded to four other atoms: the original alkyl group (tert-butyl), the original carbonyl oxygen (now a hydroxyl group), the oxygen from the propanol, and the propyl group from the propanol. This species is unstable and readily undergoes further transformations as described in the PADPED sequence to ultimately form the stable ester product.

Mechanistic Aspects of Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. lscollege.ac.invedantu.com For this compound, this could involve reacting it with a different alcohol (e.g., methanol) to form methyl pivalate and propanol. The reaction is typically catalyzed by either an acid or a base. lscollege.ac.in

Nucleophilic Acyl Substitution Mechanisms

The core mechanism of transesterification is a nucleophilic acyl substitution. scielo.br The reaction proceeds via a tetrahedral intermediate, similar to esterification. lscollege.ac.in

Under acidic conditions , the mechanism is very similar to the PADPED sequence of Fischer esterification. The carbonyl oxygen of this compound is first protonated by the acid catalyst, activating the ester towards nucleophilic attack by another alcohol (e.g., R'-OH). masterorganicchemistry.comscielo.br The subsequent addition of the alcohol forms a tetrahedral intermediate. Proton transfer then occurs, followed by the elimination of propanol and deprotonation to yield the new ester and regenerate the catalyst. masterorganicchemistry.com

Under basic conditions , the mechanism begins with the deprotonation of the incoming alcohol by a strong base (e.g., sodium methoxide) to form a more potent nucleophile, the alkoxide ion (e.g., CH3O-). masterorganicchemistry.comvedantu.com This alkoxide then attacks the carbonyl carbon of the this compound, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the propoxide ion (CH3CH2CH2O-) as the leaving group, to form the new ester. masterorganicchemistry.com

Interplay of Acidic and Basic Conditions

The choice between acidic and basic catalysts significantly influences the reaction pathway. lscollege.ac.in

Acid Catalysis: Strong acids catalyze the reaction by protonating the carbonyl oxygen. This donation of a proton makes the carbonyl carbon a more potent electrophile, thereby increasing its reactivity towards the weakly nucleophilic alcohol. lscollege.ac.invedantu.com This method is reversible and subject to equilibrium constraints. scielo.br

Base Catalysis: Bases act by deprotonating the alcohol, which dramatically increases its nucleophilicity. vedantu.com The resulting alkoxide is a much stronger nucleophile than the neutral alcohol, allowing it to attack the electrophilic carbonyl carbon of the ester efficiently. Base-catalyzed transesterification is often faster and more complete than the acid-catalyzed version, but it is not suitable for substrates with base-sensitive functional groups.

The table below summarizes the key differences in the catalytic action.

| Catalyst Type | Initial Step | Effect on Reactants |

| Acid | Protonation of the carbonyl oxygen of the ester. | Increases the electrophilicity of the carbonyl carbon. |

| Base | Deprotonation of the attacking alcohol. | Increases the nucleophilicity of the alcohol. |

Homolytic Mechanisms and Radical Reactions

Esters, including pivalates, can participate in reactions involving free radical intermediates, although these are less common than ionic mechanisms. These reactions are typically initiated by heat or light. libretexts.org Homolytic cleavage involves the breaking of a covalent bond where each fragment retains one of the bonding electrons, forming two radicals. numberanalytics.com

Radical chain reactions generally proceed through three phases: initiation, propagation, and termination. libretexts.orguky.edu

Initiation: The formation of a reactive radical species, often through the homolytic cleavage of a weak bond induced by UV light or heat. libretexts.orgsavemyexams.com

Propagation: The radical reacts with a stable molecule to form a new radical, which continues the chain. libretexts.orgsavemyexams.com

Termination: Two radicals combine to form a stable, non-radical product, which terminates the chain reaction. libretexts.org

Research has shown that pivalate esters can undergo photochemical reactions. For instance, photochemical electron transfer from an excited molecule like hexamethylphosphoramide (B148902) (HMPA) to a pivalate ester can generate a radical anion. libretexts.org This radical anion can then cleave to produce a carboxylate anion and an alkyl radical, which can undergo further reactions like hydrogen-atom abstraction. libretexts.org

In other contexts, pivalate groups have been used in palladium-catalyzed reactions where a pivalate ligand can be involved in C-H bond activation steps. mdpi.comresearchgate.net Furthermore, studies on Ni-catalyzed coupling reactions have investigated the chemoselectivity between aryl esters and phenol (B47542) derivatives like phenyl pivalate, highlighting the influence of the bulky pivalate group on the reaction mechanism, which involves oxidative addition and reductive elimination steps. acs.org

Proton-Coupled Electron Transfer (PCET) Involving Pivalates

Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism where both a proton and an electron are transferred, often in a concerted step. acs.orgwikipedia.org This process can serve as a non-traditional way to achieve homolytic bond cleavage. acs.org In the context of pivalates, PCET mechanisms are significant. For instance, a pivalate additive can form a hydrogen-bonded complex with a substrate's N–H bond. This association lowers the oxidation potential required for homolysis, facilitating the reaction. acs.org

PCET reactions can proceed through either stepwise or concerted pathways, and the specific pathway influences the reaction's chemoselectivity. acs.org A square scheme is often used to visualize the possible routes, including initial electron transfer followed by proton transfer (ET/PT), initial proton transfer followed by electron transfer (PT/ET), and the concerted pathway (CPET). wikipedia.org The concerted pathway often avoids high-energy charged intermediates that are formed in the stepwise processes. acs.org The choice between these pathways can be influenced by factors such as the strength of the base used in the reaction. acs.org

Theoretical formulations have been developed to describe PCET reactions, taking into account the quantum mechanical effects of the transferring protons and electrons, as well as the surrounding solvent or protein environment. princeton.edu These theoretical models, along with experimental studies, provide insight into the factors governing PCET, such as the thermochemical favorability of the concerted pathway over stepwise alternatives. nih.gov

Acyloxymethyl Radical Generation and Reactions

Acyloxymethyl radicals are valuable reactive intermediates in organic synthesis. One method for their generation involves the use of iodomethyl esters, such as iodomethyl pivalate, in the presence of radical initiators like triethylborane (B153662) or dimethylzinc. organic-chemistry.org This approach offers a tin-free method for creating these radicals under mild conditions, even in the presence of air at room temperature. organic-chemistry.org

Once generated, acyloxymethyl radicals can participate in various reactions, a key example being their addition to imines. organic-chemistry.org This addition reaction is significant as the resulting adducts can be easily hydrolyzed to yield amino alcohols, which are important building blocks in organic synthesis. organic-chemistry.org The efficiency of these radical additions can sometimes be enhanced by the use of Lewis acids. organic-chemistry.org

The generation of acyl radicals, a related class of reactive intermediates, can also be achieved through photochemical methods. rsc.org These methods can activate acyl radical precursors that are not easily susceptible to redox-based activation mechanisms. rsc.org The study of acylperoxy radicals, which are key intermediates in atmospheric oxidation, also provides insights into the formation and reactivity of acyl-type radicals. copernicus.org These radicals can be formed through intramolecular hydrogen shifts or the cleavage of carbon-carbon bonds in alkoxy radicals. copernicus.org

| Radical Precursor | Initiator/Conditions | Radical Generated | Subsequent Reaction |

| Iodomethyl pivalate | Triethylborane or Dimethylzinc / Air, RT | Acyloxymethyl radical | Addition to imines |

| Acyl chlorides/anhydrides | Nucleophilic organic catalyst / Blue LEDs | Acyl radical | Giese-type addition to olefins |

| α-pinene | Ozonolysis | Acylperoxy radicals | Atmospheric oxidation reactions |

Catalytic Reaction Mechanisms Relevant to Pivalates

Pivalates play a significant role in various metal-catalyzed reactions, either as part of the substrate or as a ligand influencing the catalytic cycle. Understanding the mechanistic pathways is key to controlling these transformations.

C-O/C-H Activation Pathways

A significant advancement in catalysis involves the tandem activation of both a C-O and a C-H bond in a single catalytic cycle. Palladium catalysis has been successfully employed for the direct C-H alkenylation of heterocycles using enol pivalates. researchgate.net This process combines the oxidative addition of the Pd(0) catalyst to the C-O bond of the enol pivalate with a concerted metallation-deprotonation (CMD) step to activate the C-H bond of the heterocycle. researchgate.net A key feature of this reaction is that it can proceed without the need for an external base because the pivalate ligand, which is necessary for the C-H activation step, is directly installed on the palladium center during the C-O activation. researchgate.net Mechanistic studies have shown that the C-O oxidative addition can be reversible and that the subsequent C-H activation is often the turnover-limiting step. researchgate.netresearchgate.net

The C-H activation step itself can proceed through various mechanisms, including oxidative addition, σ-bond metathesis, and the aforementioned concerted metallation-deprotonation. scielo.br The CMD pathway is particularly common in palladium-catalyzed reactions where a carboxylate ligand, such as pivalate, acts as an internal base to abstract a proton during the C-H bond cleavage. rsc.org

Role of Pivalate Ligands in Metal-Catalyzed Processes

Pivalate anions are frequently used as ligands or additives in metal-catalyzed reactions, where they can significantly influence reactivity and selectivity. The steric bulk of the pivalate ligand is a key feature. For instance, in nickel- or palladium-catalyzed cross-coupling reactions, the bulky tert-butyl group of the pivalate ligand can help prevent undesirable side reactions like β-hydride elimination. This steric hindrance contributes to the stability of the catalytic species.

Pivalic acid is often used as an additive in palladium-catalyzed direct arylation reactions. researchgate.net In these cases, the pivalate anion is believed to be a crucial component in the C-H bond breaking event, acting as a proton shuttle between the arene substrate and a stoichiometric base. researchgate.net In some transformations, like carbonylative Suzuki reactions, the addition of pivalic acid can suppress undesired side reactions, such as standard Suzuki coupling, thereby enhancing the selectivity for the desired carbonylated product. organic-chemistry.org The presence of pivalate can also be critical in cobalt-catalyzed C-H functionalization reactions. mdpi.com

| Catalytic Process | Metal | Role of Pivalate | Mechanistic Feature |

| Direct C-H Alkenylation | Palladium | Leaving group on enol pivalate | Tandem C-O/C-H activation |

| Direct Arylation | Palladium | Additive (Pivalic Acid) | Proton shuttle in CMD pathway |

| Cross-Coupling Reactions | Nickel, Palladium | Ligand | Steric bulk prevents side reactions |

| Carbonylative Suzuki Reaction | Palladium | Additive (Pivalic Acid) | Suppresses undesired Suzuki coupling |

| C-H Functionalization | Cobalt | Additive (Sodium Pivalate) | Promotes C-H activation step |

Catalytic Applications and Principles

Transition Metal Catalysis for Pivalate-Related Transformations

Transition metals, with their variable oxidation states and coordination geometries, are at the forefront of catalytic applications involving pivalates. These applications range from fundamental bond-forming reactions to complex organic transformations.

Nickel and iron catalysts have emerged as powerful tools for the activation of traditionally unreactive bonds, with pivalate (B1233124) esters proving to be effective electrophilic partners. acs.orgwikipedia.org These catalysts enable the formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in organic synthesis. acs.orgwikipedia.org

In the realm of C-C bond formation, nickel-catalyzed cross-coupling reactions of benzylic pivalates with arylboroxines have been developed. nih.gov This methodology allows for the stereospecific synthesis of valuable diarylalkanes and triarylmethanes. nih.gov The reaction is believed to proceed through an oxidative addition of the nickel catalyst to the benzylic C-O bond of the pivalate, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to form the desired C-C bond. nih.gov

Similarly, nickel and iron catalysts have been instrumental in the development of cross-coupling reactions involving phenol (B47542) and ester electrophiles. acs.org The use of pivalate derivatives of phenols, for instance, allows for their participation in Suzuki-Miyaura and Negishi-type couplings, expanding the toolbox for the synthesis of complex organic molecules. acs.org These methods offer advantages due to the abundance and stability of the starting materials. acs.org

Iron catalysis, while less explored than nickel, has also shown promise in C-N bond formation through the activation of amide C-N bonds. acs.org By functionalizing the amide nitrogen, these bonds can be cleaved and reformed with different nucleophiles, offering a novel approach to amide synthesis and modification. acs.org

| Catalyst System | Bond Formed | Electrophile | Nucleophile | Key Features |

| Nickel(0)/Ligand | C(sp³) - C(sp²) | Benzylic Pivalate | Arylboroxine | Stereospecific, forms diarylalkanes |

| Nickel(0)/Ligand | C(aryl) - C(aryl/alkyl) | Aryl Pivalate | Organoboron/Organozinc | Utilizes abundant phenol derivatives |

| Iron/Ligand | C - N | N-functionalized Amide | Various Nucleophiles | Enables transamidation reactions |

Palladium and rhodium complexes, often featuring pivalate ligands, are pivotal in the direct functionalization of C-H bonds, a highly sought-after transformation in modern organic chemistry. acs.orgresearchgate.net These reactions allow for the direct coupling of arenes with alkenes, bypassing the need for pre-functionalized starting materials. researchgate.netnih.gov

In palladium-catalyzed arene alkenylation, the pivalate ligand plays a crucial role. acs.orgresearchgate.net It is believed to facilitate the C-H activation step through a concerted metalation-deprotonation (CMD) pathway. acs.orgresearchgate.net The reaction often employs a copper(II) carboxylate, such as copper(II) pivalate, as an in-situ oxidant. nih.gov The regioselectivity of the alkenylation can be influenced by the electronic properties of the arene substrate. acs.orgresearchgate.net

Rhodium catalysis, in conjunction with a copper(II) pivalate oxidant, also enables the oxidative alkenylation of arenes. nih.gov Compared to palladium, rhodium catalysis can exhibit different regioselectivity, often favoring meta and para products. acs.orgresearchgate.netnih.gov The reaction mechanism is thought to involve C-H activation followed by olefin insertion into the rhodium-aryl bond and subsequent β-hydride elimination. nih.gov

A notable development is the tandem C-O and C-H activation at a palladium center, which allows for the direct C-H alkenylation of heterocycles with enol pivalates. researchgate.net In this system, the oxidative addition of the enol pivalate to the palladium(0) center directly generates the Pd(II)-pivalate species required for the turnover-limiting C-H activation step, eliminating the need for external bases or additives. researchgate.net

| Catalyst | Reaction Type | Role of Pivalate | Key Mechanistic Step |

| Palladium(II) | Arene Alkenylation | Ligand | Concerted Metalation-Deprotonation (CMD) |

| Rhodium(I) | Arene Alkenylation | Oxidant (as Cu(OPiv)₂) | C-H Activation/Olefin Insertion |

| Palladium(0) | Direct C-H Alkenylation | Ligand from Enol Pivalate | C-O Oxidative Addition/CMD |

Cobalt catalysis has gained significant attention as a more sustainable and cost-effective alternative to precious metal catalysts like palladium and rhodium. rsc.orgrsc.orgnih.gov Pivalate derivatives have found utility in various cobalt-catalyzed transformations, contributing to the development of greener chemical processes. rsc.orgrsc.orgnih.govacs.orgnih.gov

One significant application is in cross-coupling reactions. rsc.orgnih.gov Cobalt catalysts can effectively mediate the acylation of (hetero)arylzinc pivalates with thioesters, providing a route to ketones with high functional group tolerance. rsc.org Furthermore, cobalt has been successfully employed in the difluoroalkylarylation of alkenes using arylzinc pivalates and difluoroalkyl bromides. nih.gov This three-component reaction proceeds under mild conditions and allows for the efficient construction of complex molecules containing fluorinated motifs. nih.gov

The use of salt-stabilized alkylzinc pivalates has further expanded the scope of cobalt catalysis, enabling the selective 1,2-dialkylation of dienoates. rsc.orgnih.gov The pivalate group in these reagents appears to enhance their stability and reactivity in these transformations. rsc.orgnih.gov Mechanistic studies suggest that these reactions may proceed through a cobalt(I) intermediate, which undergoes oxidative addition, transmetalation, and reductive elimination. acs.org

| Catalyst | Reaction Type | Pivalate-Containing Reagent | Key Features |

| Cobalt | Acylation | (Hetero)arylzinc pivalate | High functional group tolerance |

| Cobalt | Difluoroalkylarylation | Arylzinc pivalate | Mild conditions, three-component coupling |

| Cobalt | 1,2-Dialkylation | Salt-stabilized alkylzinc pivalate | Enhanced stability and reactivity |

Palladium and Rhodium Catalysis in Arene Alkenylation and Carbon-Hydrogen Activation (featuring pivalate ligands)

Main Group and Heterometallic Catalysts

Beyond transition metals, main group elements and heterometallic systems incorporating pivalates have demonstrated unique catalytic activities.

Bismuth compounds, particularly bismuth carboxylates like bismuth pivalate, have emerged as non-toxic and effective catalysts for polymerization reactions, most notably in the synthesis of polyurethanes. rsc.orggoogle.comresearchgate.netnih.gov They offer a safer alternative to traditional organotin catalysts, which are facing increasing regulatory scrutiny due to their toxicity. rsc.orgresearchgate.net

In polyurethane formation, bismuth catalysts accelerate the reaction between isocyanates and polyols to form urethane (B1682113) linkages. rsc.orggoogle.com The catalytic activity of bismuth carboxylates can be significantly enhanced by the addition of lithium carboxylates, leading to the formation of heterobimetallic complexes. rsc.org Quantum chemical calculations have suggested that the turnover-limiting step in the bismuth pivalate-catalyzed urethane formation is the migratory insertion of the isocyanate into the bismuth-oxygen (B8504807) bond of an alkoxy ligand. rsc.org Bismuth catalysts have also been investigated for non-isocyanate polyurethane synthesis, further highlighting their versatility. nih.gov

| Catalyst | Polymerization | Key Advantage | Mechanistic Insight |

| Bismuth Pivalate | Polyurethane Synthesis | Low toxicity alternative to organotins | Isocyanate insertion into Bi-O bond |

| Bismuth/Lithium Carboxylates | Polyurethane Synthesis | Enhanced catalytic activity | Formation of heterobimetallic complexes |

| Bismuth Chloride | Non-isocyanate Polyurethane Synthesis | Alternative to tin-based catalysts | Promising for greener polyurethane production |

Heterometallic coordination polymers constructed from pivalate-bridged metal clusters represent a fascinating class of materials with potential applications in catalysis and materials science. enamine.netmdpi.comnih.govresearchgate.net A notable example involves the use of trigonal [Fe₂NiO(Piv)₆] (where Piv⁻ = pivalate) building blocks linked by polypyridine spacers. enamine.netnih.gov

The linkage of these Fe₂Ni-pivalate blocks with different polypyridine ligands results in the formation of coordination polymers with diverse topologies, ranging from 1D chains to 2D layers. enamine.netnih.gov The dimensionality and topology of the resulting network are largely dictated by the nature of the polypyridine spacer ligand. enamine.netnih.gov

Some of these coordination polymers exhibit porous structures, which can be exploited for gas sorption and heterogeneous catalysis. enamine.netnih.gov For instance, a porous coordination polymer assembled from Fe₂Ni-pivalate blocks has been shown to act as a heterogeneous catalyst for the condensation reaction of salicylaldehyde (B1680747) with malononitrile. enamine.netnih.gov

| Building Block | Linker | Resulting Structure | Potential Application |

| [Fe₂NiO(Piv)₆] | Polypyridine | 1D, 2D, or 3D Coordination Polymers | Heterogeneous Catalysis, Gas Sorption |

Heterometallic Coordination Polymers (e.g., Fe₂Ni-Pivalate Blocks)

Organocatalysis and Enzyme-Mimetic Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, and enzyme-mimetic systems, which replicate the function of natural enzymes, represent advanced approaches in catalysis that can be relevant to the synthesis and transformation of esters like propyl pivalate.

Organocatalysis:

Pivalic acid itself can act as an organocatalyst in certain reactions. For instance, it has been used to promote the synthesis of 1,2,4,5-tetrasubstituted-1H-imidazoles. tandfonline.comtandfonline.com In a different context, pivalic acid, in conjunction with boric acid, serves as a co-catalyst in the organocatalytic conjugate addition of nitromethane (B149229) to a cinnamaldehyde (B126680) derivative, a key step in the asymmetric synthesis of a complex molecule. acs.orgunige.ch This demonstrates the role of pivalic acid in facilitating reactions by acting as a proton shuttle or activating agent.

Enzyme-Mimetic Systems:

Enzyme-mimetic systems are designed to replicate the high efficiency and selectivity of natural enzymes for reactions like ester hydrolysis or synthesis. acs.orgacs.org These systems often feature a catalytic site designed to mimic the active sites of enzymes, which may consist of coordinated amino acid residues like serine, histidine, and aspartic acid. bilkent.edu.tr

While direct studies on this compound with such systems are not prevalent, the principles are applicable to its synthesis and hydrolysis. These synthetic catalysts can range from simple molecules to complex nanostructures like functionalized nanoparticles or imprinted polymers. acs.orgacs.org For example, dipeptide-functionalized gold nanoparticles have shown esterase-like activity in the hydrolysis of carboxylate esters. acs.org Molecularly imprinted polymers (MIPs) have also been developed as enzyme-mimetic catalysts for ester hydrolysis, demonstrating significant rate enhancements. koreascience.kr

The development of these systems for ester synthesis, including potentially for this compound, holds promise for highly selective and efficient catalytic processes. bilkent.edu.tr

Green Chemistry Approaches in Catalysis

Green chemistry principles are increasingly guiding the development of catalytic processes to make them more environmentally friendly and sustainable. This is particularly relevant for the industrial production of chemicals like this compound.

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. Catalytic processes are inherently more atom-economical than stoichiometric reactions because the catalyst is not consumed.

For the synthesis of this compound via Fischer esterification (reaction of pivalic acid and propanol), the main byproduct is water. This reaction, when catalyzed, has a high theoretical atom economy. However, waste can be generated from side reactions, catalyst separation, and solvent usage.

Strategies for Improving Atom Economy and Minimizing Waste:

Use of Solid Catalysts: Employing solid acid catalysts instead of homogeneous liquid acids (like sulfuric acid) simplifies catalyst recovery and reduces waste from neutralization steps.

Catalytic Routes from Renewable Resources: The synthesis of pivalic acid, a precursor to this compound, can be achieved through the carbonylation of isobutene. If isobutene is produced from the fermentation of sugars, this provides a renewable pathway to the final product, enhancing its green credentials.

Process Intensification: Techniques like using continuous flow reactors instead of batch reactors can improve efficiency, reduce waste, and minimize energy consumption.

The choice of solvents is a critical aspect of green chemistry, as they often constitute the largest mass component in a reaction and contribute significantly to waste and environmental impact.

Greener Solvents for Ester Synthesis:

Solvent-Free Reactions: One of the most effective green approaches is to conduct reactions without a solvent. A catalyst-free, solvent-free protocol for the pivaloylation of alcohols has been reported, offering high yields and simple workup. organic-chemistry.org

Bio-based Solvents: Research is ongoing to replace hazardous volatile organic compounds (VOCs) like toluene (B28343) and hexane (B92381) with greener alternatives. Esters themselves, including methyl pivalate, have been studied as potential low-polarity, environmentally benign solvents.

Water as a Solvent: For certain reactions, water is an ideal green solvent. researchgate.net While direct esterification in water is challenging due to equilibrium limitations, some catalytic systems are designed to function in aqueous environments. nih.gov

Deep Eutectic Solvents (DES): These are mixtures of compounds that have a much lower melting point than the individual components. They are being explored as green reaction media due to their low toxicity, low volatility, and biodegradability. researchgate.net

Key Aspects of Resource Efficiency in Ester Production:

Energy Efficiency: Optimizing reaction conditions (temperature and pressure) and using energy-efficient equipment like heat exchangers can significantly reduce energy consumption in esterification processes.

Catalyst Lifetime and Reusability: The longevity and recyclability of a catalyst are crucial for a cost-effective and resource-efficient process. Solid catalysts that can be used in fixed-bed reactors for continuous production are highly advantageous.

Enzymatic Catalysis: Enzymatic esterification is an inherently safer and less energy-intensive alternative to traditional thermochemical methods. eventscribe.net Companies are investing in developing enzymatic processes at an industrial scale, which can lead to significant reductions in fossil energy intensity and CO2 equivalent emissions. oleonhealthandbeauty.com Novel reactor technologies, such as the Jet Reactor, are being developed to improve the efficiency and cost-effectiveness of enzymatic esterification by extending catalyst lifetime and reducing reaction times. eventscribe.net

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of propyl pivalate (B1233124), offering unambiguous structural confirmation and insights into reaction dynamics.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide a detailed map of the hydrogen and carbon environments within the propyl pivalate molecule. hmdb.cahmdb.ca The chemical shifts (δ), multiplicities (singlet, triplet, etc.), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, correspond to the unique electronic environments of each nucleus, allowing for a complete structural assignment.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound exhibits distinct signals for the propyl and pivaloyl moieties. The tert-butyl group of the pivaloyl moiety typically appears as a sharp singlet due to the nine equivalent protons, while the propyl group shows a characteristic pattern of a triplet for the terminal methyl protons, a sextet for the methylene (B1212753) protons adjacent to the methyl group, and a triplet for the methylene protons attached to the oxygen atom.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each carbon atom in the molecule. nih.gov Key signals include those for the carbonyl carbon of the ester, the quaternary carbon of the tert-butyl group, and the three distinct carbons of the propyl chain.

A representative, though not directly sourced, data table for this compound's predicted NMR shifts is provided below for illustrative purposes.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| C(CH₃)₃ | 1.19 | Singlet | 9H | 27.2 |

| C(CH₃)₃ | - | - | - | 38.7 |

| O=C-O | - | - | - | 178.6 |

| -O-CH₂- | 3.99 | Triplet | 2H | 67.5 |

| -CH₂-CH₂- | 1.63 | Sextet | 2H | 22.0 |

| -CH₂-CH₃ | 0.92 | Triplet | 3H | 10.5 |

Note: Predicted values can vary from experimental data based on solvent and experimental conditions.

The application of in situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, such as the esterification process to form this compound. researchgate.netnih.gov This non-invasive technique enables the tracking of reactant consumption and product formation directly within the reaction vessel, providing valuable kinetic data. researchgate.netosf.io By monitoring the changes in the concentrations of the starting alcohol and acid, as well as the appearance of the ester product, reaction progress and efficiency can be continuously assessed. researchgate.netnih.gov Furthermore, in situ NMR can be employed to study catalyst speciation and behavior throughout the reaction, offering insights into the catalytic mechanism. mdpi.com This approach is particularly useful for optimizing reaction conditions and understanding the role of the catalyst in complex reaction mixtures. osf.iothermofisher.com

¹H NMR and ¹³C NMR for Compound Characterization

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound by analyzing their characteristic vibrational modes. contractpharma.com

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically appearing in the region of 1730-1750 cm⁻¹. nist.gov Other significant peaks include those for C-H stretching and bending vibrations of the alkyl groups and the C-O stretching vibrations of the ester linkage. spectroscopyonline.comresearchgate.net

Raman Spectroscopy:

Raman spectroscopy provides complementary vibrational information. contractpharma.com While the C=O stretch is also observable in the Raman spectrum, it is often weaker compared to the IR spectrum. Conversely, the C-C backbone and C-H symmetric stretching vibrations often give rise to strong Raman signals. mdpi.com The combination of IR and Raman spectroscopy offers a comprehensive vibrational analysis of the molecule. nih.gov

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C=O (Ester) | Stretching | 1730 - 1750 (Strong) | 1730 - 1750 (Weak-Medium) |

| C-H (Alkyl) | Stretching | 2850 - 3000 | 2850 - 3000 |

| C-O (Ester) | Stretching | 1150 - 1250 | Variable |

| C-C | Stretching | Weak | Strong |

Note: Frequencies are approximate and can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. hmdb.ca

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (144.21 g/mol ). nih.govuni.lu The fragmentation of the molecular ion provides a unique fingerprint. Common fragmentation pathways for esters include α-cleavage and McLafferty rearrangement. For this compound, significant fragments would be expected from the loss of the propyl group, the propyloxy group, and rearrangements involving the pivaloyl moiety. miamioh.edu The most stable fragment is often the acylium ion [C(CH₃)₃CO]⁺. The analysis of these fragments helps to confirm the structure of the ester. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.org While this compound is a liquid at room temperature, XRD studies could be performed on the compound in its solid, crystalline state at low temperatures. jdigitaldiagnostics.com Single-crystal XRD analysis would provide detailed information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. ias.ac.inrsc.org This technique is also crucial for studying the structure of metal-pivalate complexes where this compound might act as a ligand. researchgate.net

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for its quantitative analysis.

Gas Chromatography (GC):

Gas chromatography is an ideal method for the analysis of volatile compounds like this compound. mendeley.comacademicjournals.org When coupled with a mass spectrometer (GC-MS), it allows for both the separation of this compound from other components and its unambiguous identification based on its mass spectrum. capes.gov.brijcmas.com The retention time of this compound in a GC system is a characteristic property under specific conditions (e.g., column type, temperature program) and can be used for its identification and quantification. nih.gov

High-Performance Liquid Chromatography (HPLC):

High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of this compound, particularly for less volatile mixtures or when derivatization is not desirable. researchgate.net Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode for separating esters. sielc.comresearchgate.net The retention time and peak area in an HPLC chromatogram can be used for the identification and quantification of this compound in a sample. mdpi.comglsciences.com

Table 3: Chromatographic Methods for this compound Analysis

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method |

|---|---|---|---|

| Gas Chromatography (GC) | Nonpolar (e.g., polydimethylsiloxane) | Inert gas (e.g., He, N₂) | Flame Ionization (FID), Mass Spectrometry (MS) |

Gas Chromatography (GC) and Liquid Chromatography (LC)

Gas chromatography (GC) and liquid chromatography (LC) are fundamental separation techniques widely employed for the analysis of esters like this compound. iltusa.comnews-medical.net The choice between GC and LC primarily depends on the analyte's volatility and thermal stability. iltusa.commastelf.com

Gas Chromatography (GC):

GC is particularly well-suited for the analysis of volatile compounds such as this compound. iltusa.com In GC, the sample is vaporized and transported by a carrier gas (mobile phase) through a column containing a stationary phase. iltusa.comnews-medical.net Separation is achieved based on the differential partitioning of the analytes between the two phases, which is influenced by their volatility and affinity for the stationary phase. jcu.edu.au

Studies on the retention behavior of n- and isoalkyl esters of pivalic acid have been conducted on polysiloxane stationary phases with varying polarity. capes.gov.br For instance, the highly branched nature of methyl pivalate, a related ester, results in a lower enthalpy of vaporization compared to its straight-chain isomer, methyl pentanoate, which influences its chromatographic behavior. cdnsciencepub.com GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components based on their mass spectra. jcu.edu.aumendeley.comqu.edu.iq The process involves programming the oven temperature, carrier gas flow rate, and the electron energy of the mass detector to achieve optimal separation and detection. qu.edu.iq In the analysis of various substances, GC-MS has been used to identify a wide range of chemical compounds, including pivalate esters, based on their peak area, retention time, and mass-to-charge ratio. mendeley.comqu.edu.iqjrmds.in

Liquid Chromatography (LC):

LC is the method of choice for non-volatile, thermally sensitive, or larger molecules. iltusa.commastelf.com In LC, a liquid mobile phase carries the sample through a column packed with a stationary phase. news-medical.netshimadzu.com The separation is based on the interactions between the sample components and the stationary phase, which can be based on polarity, size, charge, or hydrophobicity. news-medical.net While direct LC applications for this compound are less common than GC, the technique is invaluable for analyzing related or derivatized compounds, especially in complex matrices. iltusa.com

| Technique | Principle | Applicability to this compound | Key Parameters |

|---|---|---|---|

| Gas Chromatography (GC) | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase. iltusa.comnews-medical.net | Highly suitable due to the volatility of this compound. | Column type (e.g., polysiloxane), oven temperature program, carrier gas flow rate. capes.gov.brqu.edu.iq |

| Liquid Chromatography (LC) | Separation based on interactions between analytes in a liquid mobile phase and a stationary phase. news-medical.netshimadzu.com | Applicable for non-volatile derivatives or complex mixtures containing this compound. iltusa.com | Stationary phase (e.g., C18), mobile phase composition, flow rate, detector type. shimadzu.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an advanced form of liquid chromatography that utilizes high pressure to force the mobile phase through the column, leading to higher resolution and faster analysis times. shimadzu.com It is a versatile and widely used technique in pharmaceutical and chemical analysis for separating, identifying, and quantifying compounds. mastelf.comresearchgate.netglobalresearchonline.net

For pivalate-containing compounds, HPLC is often the preferred method, especially for those that are part of larger, less volatile molecules or are present in complex pharmaceutical formulations. researchgate.net For example, a stability-indicating HPLC method was developed for propylthiouracil, demonstrating the technique's ability to separate the active compound from its degradation products. nih.gov The development of an HPLC method involves careful selection of the column, mobile phase, and detector. globalresearchonline.net Reversed-phase columns, such as those with C18 or pentafluorophenyl (PFP) propyl stationary phases, are commonly used. shimadzu.comrestek.com The PFP propyl phase, for instance, is effective for retaining and separating charged bases and electronegative compounds. restek.com

The versatility of HPLC is enhanced by the variety of available detectors, including UV-visible, fluorescence, and mass spectrometry (LC-MS), which provide high sensitivity and selectivity. jcu.edu.au

| Parameter | Description | Relevance to Pivalate Analysis |

|---|---|---|

| Stationary Phase | The solid support within the column that interacts with the analytes. Common types include C18 and PFP Propyl. shimadzu.comrestek.com | The choice of stationary phase (e.g., PFP Propyl) can enhance selectivity for polar and electronegative compounds. restek.com |

| Mobile Phase | The liquid that carries the sample through the column. Its composition can be constant (isocratic) or varied (gradient). shimadzu.com | Optimizing the mobile phase is crucial for achieving good separation of pivalate esters from other components. |

| Detector | Detects the separated components as they elute from the column. UV-Vis and Mass Spectrometry are common. jcu.edu.au | A sensitive and selective detector is necessary for accurate quantification and identification. |

Advanced Spectroscopic Techniques for Dynamic Processes and Interfacial Studies

Beyond standard chromatographic methods, advanced spectroscopic techniques provide deeper insights into the dynamic behavior and interfacial properties of materials, including systems where esters like this compound might be present.

Time-Resolved Photoluminescence (TRPL) in Related Material Systems

Time-Resolved Photoluminescence (TRPL) is a sophisticated spectroscopic technique used to study the dynamic properties of photogenerated carriers in materials. catalysis.blog It measures the decay of photoluminescence over time following pulsed laser excitation, providing information on processes such as charge carrier dynamics, defect states, and excited state lifetimes, which typically range from picoseconds to milliseconds. catalysis.blogpicoquant.com

While direct TRPL studies on this compound itself are not commonly reported, the technique is invaluable for characterizing material systems where esters are used as components or where understanding recombination dynamics is crucial. For example, in perovskite solar cells, TRPL is used to investigate charge carrier recombination processes, which can be influenced by surface passivation layers that may involve ester-containing molecules. acs.orgresearchgate.net The technique can differentiate between various recombination pathways, such as trap-mediated recombination, which is essential for optimizing device performance. researchgate.net TRPL setups typically consist of a pulsed laser source, light collection optics, a spectral dispersive element, and a sensitive detector system like a streak camera or a time-correlated single photon counting (TCSPC) apparatus. mdpi.com

Hyperspectral Imaging and Chemometrics for Advanced Analysis

Hyperspectral imaging combines conventional imaging and spectroscopy to acquire both spatial and spectral information from an object, creating a "hypercube" of data. researchgate.net Each pixel in a hyperspectral image contains a complete spectrum, allowing for the identification and spatial distribution mapping of chemical components. ub.edu This non-destructive technique has found applications in various fields, including food analysis, agriculture, and material science. dntb.gov.uanih.govencyclopedia.pub

Chemometrics, which involves the use of statistical and mathematical methods, is essential for extracting meaningful information from the large and complex datasets generated by hyperspectral imaging. ub.edunih.gov Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are used for qualitative classification and quantitative analysis. researchgate.netnih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of propyl pivalate (B1233124) at the molecular level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. arabjchem.org It is a workhorse of computational chemistry for predicting molecular geometries, electronic properties, and reaction energetics. DFT calculations can provide a detailed picture of the electron distribution and molecular orbitals of propyl pivalate.

For this compound, DFT calculations would likely be performed using a functional like B3LYP or M06-2X with a suitable basis set (e.g., 6-31G(d,p) or larger) to obtain accurate results. The optimized geometry would reveal key bond lengths, bond angles, and dihedral angles. The electronic structure analysis would provide information on the distribution of electron density, with the carbonyl oxygen being a site of high electron density and the carbonyl carbon being electrophilic. The HOMO-LUMO gap is a key parameter that indicates the chemical reactivity and kinetic stability of the molecule.

Table 1: Predicted Key Molecular Properties of this compound from Analogous DFT Studies

| Property | Predicted Value/Characteristic | Significance |

| Optimized Geometry | Non-planar conformation with specific bond lengths and angles defining the ester group and propyl chain. | Determines the steric and electronic environment of the molecule. |

| Dipole Moment | A significant dipole moment due to the polar C=O and C-O bonds. | Influences intermolecular interactions and physical properties. |

| HOMO | Localized primarily on the carbonyl oxygen atom. | Indicates the site of initial electrophilic attack. |

| LUMO | Localized primarily on the carbonyl carbon atom. | Indicates the site of initial nucleophilic attack. |

| HOMO-LUMO Gap | A relatively large gap, suggesting moderate chemical stability. | Relates to the energy required for electronic excitation and overall reactivity. |

This table is a representation of expected values based on general principles and DFT studies on similar ester compounds, in the absence of direct published data for this compound.

Computational modeling is crucial for elucidating the mechanisms of chemical reactions, including the hydrolysis and pyrolysis of esters. By mapping the potential energy surface, researchers can identify reaction intermediates, transition states, and calculate activation energies.

For the hydrolysis of this compound, computational studies on similar esters, like methyl acetate (B1210297), suggest that the reaction can proceed through different mechanisms depending on the conditions (acidic, basic, or neutral). researchgate.net DFT calculations can be used to model these pathways, such as the AAC2 (acid-catalyzed) or BAC2 (base-catalyzed) mechanisms. These calculations involve locating the transition state structures for each step of the reaction and determining the energy barriers. For example, in the acid-catalyzed hydrolysis of methyl acetate, two water molecules were found to be necessary to obtain a tetrahedral intermediate. researchgate.net The calculated activation energies for the formation and decomposition of this intermediate were 15.7 and 18.3 kcal/mol, respectively. researchgate.net

Pyrolysis of esters, another important reaction pathway, has also been investigated using computational methods. Studies on the pyrolysis of isopropyl acetate have utilized DFT to explore the decomposition kinetics into acetic acid and propene via a six-membered cyclic transition state. nih.govuhasselt.be For this compound, a similar mechanism involving a six-membered ring transition state would be expected, leading to the formation of pivalic acid and propene. Computational modeling can predict the activation energy for this process. For instance, the pyrolysis of methyl ricinoleate (B1264116) was studied using DFT, and the calculated activation energies for different reaction pathways helped to explain the observed product distribution. mdpi.com

Table 2: Representative Calculated Activation Energies for Analogous Ester Reactions

| Reaction | Analogous Ester | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Acid-Catalyzed Hydrolysis | Methyl Acetate | MP2/6-311+G(d,p)//MP2/6-31+G(d,p) | 18.3 | researchgate.net |

| Pyrolysis | Methyl Ricinoleate | DFT | 68.8 (for UAME and HEP formation) | mdpi.com |

| Pyrolysis | Isopropyl Acetate | DFT (ωB97XD/6-311++G(d,p)) | Not specified directly in abstract | nih.gov |

This table presents data from studies on analogous compounds to illustrate the type of information obtained from computational modeling of reaction pathways. Direct data for this compound is not available.

Density Functional Theory (DFT) for Molecular and Electronic Structure

Molecular Dynamics Simulations in Reaction Mechanism Studies

Molecular dynamics (MD) simulations provide a way to study the time evolution of a system of atoms and molecules, offering insights into the dynamic aspects of reaction mechanisms that are not captured by static quantum chemical calculations.

While specific MD simulation studies on this compound are not found in the literature, research on other esters demonstrates the utility of this technique. For instance, Car-Parrinello molecular dynamics simulations have been used to study the hydrolysis of methyl formate (B1220265) in water. researchgate.netnih.gov These simulations revealed that the reaction is consistent with a mechanism involving cooperative catalysis by hydroxide (B78521) and hydronium ions generated from the autoionization of water. researchgate.netnih.gov This highlights the importance of the solvent environment in facilitating the reaction.

MD simulations can also be employed to study the conformational changes of the ester and the surrounding solvent molecules leading up to the reaction. By analyzing the trajectories of the atoms, researchers can identify the key motions and interactions that define the reaction coordinate. For the hydrolysis of this compound, MD simulations could be used to investigate the role of water molecules in stabilizing the transition state and to explore the dynamics of proton transfer events. Similarly, reactive molecular dynamics simulations could model the high-temperature pyrolysis of this compound, providing a more detailed picture of the bond-breaking and bond-forming processes. utexas.edu

Catalyst Design and Optimization through Computational Approaches

The design and optimization of catalysts are crucial for enhancing the efficiency, selectivity, and sustainability of chemical processes. Computational chemistry has emerged as an indispensable tool in this field, providing deep, atomistic-level insights that guide experimental efforts. acs.orgresearchgate.net By modeling reaction mechanisms and predicting the behavior of catalytic systems, researchers can rationally design more effective catalysts, reducing the time and resources required for traditional trial-and-error experimentation. mdpi.comyoutube.com Methods like Density Functional Theory (DFT) are particularly powerful for studying chemical reactivity, analyzing complex reaction pathways, and modeling the kinetics of catalytic reactions involving transition metals. acs.orgnih.gov

Computational approaches are particularly relevant in the study of transition-metal catalysts where pivalate (OPiv), the carboxylate anion of pivalic acid, often plays a significant role as a ligand or a key component of the catalytic system. nih.govresearchgate.net These studies help elucidate the intricate roles of each component in the catalytic cycle, paving the way for targeted catalyst modifications.

Detailed research findings from computational studies have shed light on the mechanisms of various pivalate-involved reactions. For instance, in the palladium-catalyzed direct arylation of benzene, experimental and computational evidence revealed that the pivalate anion is a critical component. nih.gov It actively participates in the C-H bond-breaking event by lowering the activation energy and serving as a catalytic proton shuttle between the arene and the carbonate base. nih.gov

Further computational investigations have compared different metal catalysts. In one study combining experimental and computational methods, Rh(I) and Pd(II) precursors were evaluated for arene alkenylation, with pivalate as a ligand. researchgate.net Computational models identified heterotrimetallic species like PdCu2(η2-C2H4)3(μ-OPiv)6 as likely active catalysts. researchgate.net These studies demonstrated that the choice of metal significantly impacts selectivity; rhodium catalysis was found to be more selective for the desired arene/olefin coupling, whereas palladium catalysis showed a higher tendency toward forming undesired vinyl ester byproducts. researchgate.net

DFT calculations have also been instrumental in understanding the mechanism of Ni-catalyzed C–H/C–O coupling involving aryl pivalates. acs.org These studies elucidated that the oxidative addition of the aryl pivalate proceeds via a single-site mechanism. acs.org Similarly, in palladium-catalyzed C-O/C-H activation reactions, in situ ³¹P NMR spectroscopy combined with computational analysis identified the (Cy3P)2Pd(alkenyl)(OPiv) species as a major catalyst resting state, providing crucial information for reaction optimization. researchgate.net

The table below summarizes key findings from various computational studies on catalytic systems involving the pivalate group.

Interactive Data Table: Computationally Studied Catalytic Systems Involving Pivalate

| Catalyst System | Reaction Studied | Computational Method | Key Findings | Citations |

|---|---|---|---|---|

| Palladium-pivalic acid | Direct Arylation of Benzene | DFT | Pivalate anion lowers the energy of C-H bond cleavage and acts as a proton shuttle. | nih.gov |

| Pd(II)/Cu(II) and Rh(I)/Cu(II) with pivalate | Arene Alkenylation | DFT | Identified likely heterotrimetallic active catalyst species (PdCu2(η2-C2H4)3(μ-OPiv)6); Rh is more selective for arene/olefin coupling than Pd. | researchgate.net |

| Ni(dcype) species with Aryl Pivalate (ArOPiv) | C–H/C–O Coupling | DFT | Oxidative addition of ArOPiv occurs through a single-site mechanism via a five-membered transition state. | acs.org |

These computational investigations provide a molecular-level framework for understanding how catalyst structure, including the role of ligands like pivalate, dictates reactivity and selectivity. umn.eduugent.be This knowledge is foundational for the in silico design of new and improved catalysts for the synthesis and functionalization of complex molecules. acs.orgrsc.org

Derived Compounds and Advanced Materials Applications

Propyl Pivalate (B1233124) as a Synthetic Building Block

Organic building blocks are essential functionalized molecules that serve as the foundational components for constructing more complex molecular architectures through chemical reactions. cymitquimica.com The pivaloyl group, characterized by a sterically bulky tert-butyl group attached to a carbonyl center, is a key structural motif in many synthetic strategies. While pivaloyl chloride or pivalic anhydride (B1165640) are more common reagents, pivalate esters like propyl pivalate also serve as a source for this valuable functional group.

In the realm of complex organic synthesis, the pivaloyl (Piv) group is frequently employed as a robust protecting group for alcohols. This is due to the fact that esters of pivalic acid exhibit unusual resistance to hydrolysis compared to esters of less sterically hindered carboxylic acids. google.com The protection of an alcohol is typically achieved by reacting it with a pivaloyl source, such as pivaloyl chloride, in the presence of a base. google.com The resulting pivalate ester shields the hydroxyl group from unwanted reactions while other chemical transformations are carried out on the molecule.